

# In-Depth Technical Guide: 1-(2-Nitrophenyl)pyrrole-2,5-dione

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## Compound of Interest

Compound Name: 1-(2-nitrophenyl)pyrrole-2,5-dione

Cat. No.: B1329413

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CAS Number: 2973-15-1

This technical guide provides a comprehensive overview of **1-(2-nitrophenyl)pyrrole-2,5-dione**, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities.

## Chemical and Physical Properties

**1-(2-Nitrophenyl)pyrrole-2,5-dione**, also known as N-(2-nitrophenyl)maleimide, is a solid that can range in color from yellow to orange. Its strong electrophilic nature, conferred by the nitro group, makes it a valuable reagent in various chemical syntheses, particularly in Diels-Alder reactions for the formation of cyclic compounds.<sup>[1]</sup> It serves as a building block in the synthesis of potentially biologically active molecules.<sup>[1]</sup>

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	2973-15-1	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	218.17 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	386.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.535 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	187.6 °C	<a href="#">[1]</a>
Appearance	Yellow to orange solid	<a href="#">[1]</a>

## Spectroscopic Data

Detailed spectroscopic data for **1-(2-nitrophenyl)pyrrole-2,5-dione** is not readily available in the public domain. However, characteristic spectral features can be inferred from related compounds. The following are expected spectral characteristics:

- <sup>1</sup>H NMR: Signals corresponding to the protons on the pyrrole-2,5-dione ring and the nitrophenyl group would be expected.
- <sup>13</sup>C NMR: Resonances for the carbonyl carbons of the dione, the carbons of the pyrrole ring, and the carbons of the nitrophenyl ring would be present.
- Infrared (IR) Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O), the nitro group (NO<sub>2</sub>), and the aromatic ring would be prominent.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.

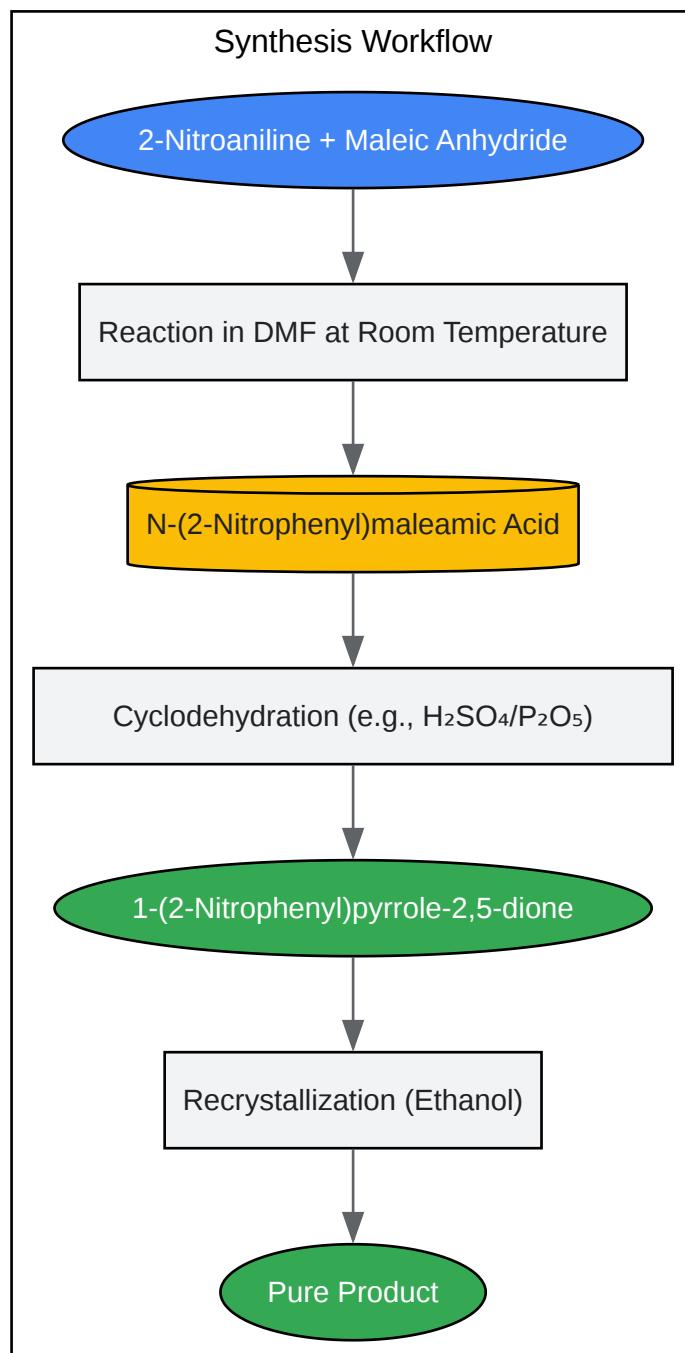
## Experimental Protocols

### Synthesis of 1-(2-Nitrophenyl)pyrrole-2,5-dione

A general and common method for the synthesis of N-substituted maleimides involves a two-step process:

- Formation of the Maleamic Acid: Reaction of the corresponding primary amine with maleic anhydride. In this case, 2-nitroaniline would be reacted with maleic anhydride in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is typically stirred for several hours, and the resulting maleamic acid intermediate is precipitated by pouring the mixture into ice water.<sup>[6]</sup>
- Cyclodehydration to the Maleimide: The isolated maleamic acid is then subjected to cyclodehydration to form the imide ring. This is commonly achieved by chemical methods, for instance, by treatment with a dehydrating agent such as a mixture of concentrated sulfuric acid and phosphorus pentoxide. The resulting N-(2-nitrophenyl)maleimide can then be purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the general synthetic workflow:



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General synthesis workflow for N-substituted maleimides.

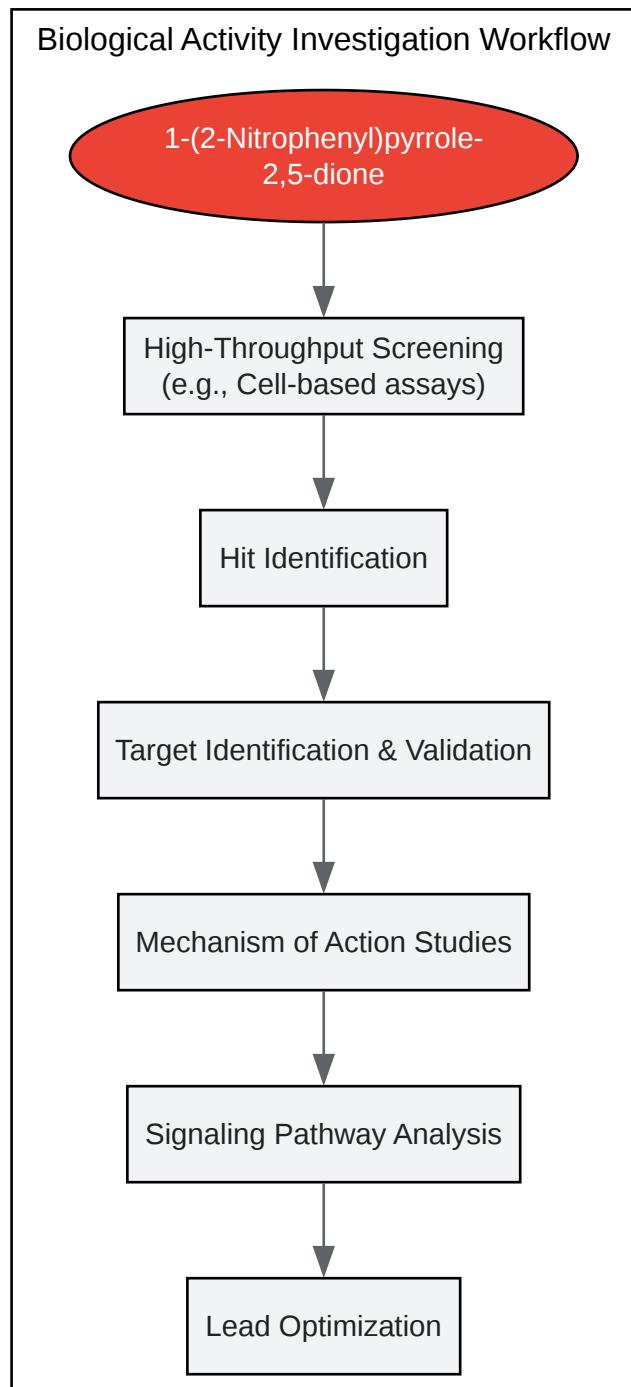
## Biological Activity and Signaling Pathways

The biological activities of the broader class of pyrrole-2,5-dione derivatives are diverse and well-documented. These compounds have been investigated for a range of pharmacological properties, including:

- Anti-inflammatory and Antimicrobial activities[7]
- Cholesterol absorption inhibition[8]
- Anticancer properties
- Anxiolytic effects[9]
- Enzyme inhibition, including targeting cyclooxygenase (COX) enzymes[10]

However, specific studies on the biological activity, mechanism of action, and signaling pathways of **1-(2-nitrophenyl)pyrrole-2,5-dione** are limited in the available scientific literature. While the general activities of the pyrrole-2,5-dione core are known, the influence of the 2-nitrophenyl substituent on specific biological targets and pathways remains an area for further investigation.

The following diagram depicts a hypothetical workflow for investigating the biological activity of this compound:



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A potential workflow for biological activity screening.

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